molecular formula C10H12O2 B057302 2,3,5-Trimethylbenzoic acid CAS No. 2437-66-3

2,3,5-Trimethylbenzoic acid

Cat. No.: B057302
CAS No.: 2437-66-3
M. Wt: 164.2 g/mol
InChI Key: WJPISYUIIFJNPA-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzoic acid: is an organic compound with the molecular formula C₁₀H₁₂O₂ . It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Chemistry: 2,3,5-Trimethylbenzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, it is used to study the effects of methyl-substituted benzoic acids on cellular processes and enzyme activities.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of specialty chemicals, polymers, and resins. Its derivatives are employed in the manufacture of plasticizers and stabilizers.

Safety and Hazards

Relevant Papers

One relevant paper discusses the biogeochemical evolution of an aquifer contaminated with jet fuel hydrocarbons, where trimethylbenzoic acids, including 2,3,5-trimethylbenzoic acid, were used as metabolite signatures . Another paper presents a theoretical study on the structural and vibrational analysis of 2,4,5-trimethylbenzoic acid, a compound closely related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of 2,3,5-Trimethyltoluene: One common method involves the oxidation of 2,3,5-trimethyltoluene using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and elevated temperatures to yield 2,3,5-trimethylbenzoic acid.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride. This reaction produces this compound as a product.

Industrial Production Methods: Industrial production often employs the oxidation method due to its efficiency and scalability. The process involves the controlled oxidation of 2,3,5-trimethyltoluene in large reactors, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,5-Trimethylbenzoic acid can undergo further oxidation to form various carboxylic acid derivatives.

    Reduction: It can be reduced to form 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, acidic conditions, elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: 2,3,5-Trimethylbenzyl alcohol.

    Substitution: Nitro, sulfo, or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2,3,5-trimethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The presence of methyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and influence membrane-associated functions.

Comparison with Similar Compounds

    2,4,5-Trimethylbenzoic acid: Similar in structure but with methyl groups at the 2, 4, and 5 positions.

    2,3,6-Trimethylbenzoic acid: Methyl groups at the 2, 3, and 6 positions.

    2,4,6-Trimethylbenzoic acid: Methyl groups at the 2, 4, and 6 positions.

Uniqueness: 2,3,5-Trimethylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The position of the methyl groups affects its steric hindrance and electronic distribution, making it distinct from other trimethylbenzoic acid isomers.

Properties

IUPAC Name

2,3,5-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPISYUIIFJNPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947229
Record name 2,3,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-66-3
Record name 2,3,5-Trimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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